molecular formula C27H19N3O4S B4648544 (2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one

(2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one

Cat. No.: B4648544
M. Wt: 481.5 g/mol
InChI Key: VZOHVEJMYTZTJT-JKTGJUOXSA-N
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Description

(2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitro group and the furan ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the furan and nitrophenyl groups through condensation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar core structure but different substituents.

    Furan Derivatives: Compounds containing the furan ring with various functional groups.

    Nitrophenyl Compounds: Compounds with a nitrophenyl group attached to different cores.

Uniqueness

What sets (2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one apart is its combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4E)-4-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O4S/c1-18-16-19(12-14-23(18)30(32)33)25-15-13-22(34-25)17-24-26(31)35-27(28-20-8-4-2-5-9-20)29(24)21-10-6-3-7-11-21/h2-17H,1H3/b24-17+,28-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHVEJMYTZTJT-JKTGJUOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)SC(=NC4=CC=CC=C4)N3C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=O)SC(=NC4=CC=CC=C4)N3C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one
Reactant of Route 2
(2Z,4E)-4-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one

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